3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester

Description

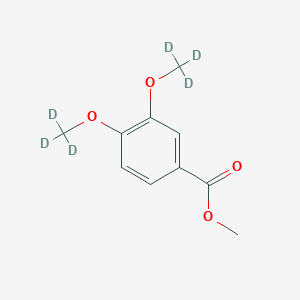

3,4-Di(methoxy-d3)-benzoic acid methyl ester is a deuterated derivative of methyl 3,4-dimethoxybenzoate, where the three hydrogen atoms in each methoxy (-OCH₃) group at the 3- and 4-positions of the benzene ring are replaced by deuterium (D). This isotopic labeling makes the compound valuable as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, minimizing interference from non-deuterated analogs during quantitative analysis . The non-deuterated form has a molecular formula of C₁₀H₁₂O₄, a molecular weight of 196.20 g/mol, and a structure featuring methoxy groups at positions 3 and 4 of the benzoic acid methyl ester backbone .

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

202.24 g/mol |

IUPAC Name |

methyl 3,4-bis(trideuteriomethoxy)benzoate |

InChI |

InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i1D3,2D3 |

InChI Key |

BIGQPYZPEWAPBG-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OC)OC([2H])([2H])[2H] |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Catalyzed Esterification (Preferred Industrial Method)

A recent and highly efficient method involves esterification catalyzed by dicyclohexylcarbodiimide (DCC) under mild conditions:

| Parameter | Condition/Details |

|---|---|

| Acid substrate | 3,4-Di(methoxy-d3)-benzoic acid |

| Alcohol | Methanol (CH3OH) or deuterated methanol (CD3OD) for further labeling |

| Catalyst | Dicyclohexylcarbodiimide (DCC) |

| Solvent | Chlorinated alkanes (e.g., dichloromethane) |

| Temperature | 30–45 °C |

| Reaction time | 1–5 hours (typically ~3 hours) |

| Molar ratio (acid:methanol) | 1:1.2–1.5 |

| Molar ratio (DCC:acid) | 1.5–2:1 |

| Yield | Up to 97% |

- The DCC activates the carboxylic acid, facilitating nucleophilic attack by methanol to form the methyl ester.

- Reaction proceeds at relatively low temperature (below 45 °C), reducing side reactions and decomposition.

- Dicyclohexylurea (DCU) is formed as a byproduct and can be filtered off.

- Both DCC and solvent can be recycled, making the process environmentally friendly and industrially viable.

This method avoids the use of hazardous concentrated sulfuric acid and high temperatures (>96 °C) typical in traditional Fischer esterification, improving safety and efficiency.

Acid-Catalyzed Fischer Esterification (Classical Method)

- Uses concentrated sulfuric acid as a catalyst.

- Requires excess methanol (often 3-4 times molar excess).

- High temperature (>96 °C).

- Longer reaction times (>10 hours).

- Lower yield (~89%).

- Less environmentally friendly and less suitable for industrial scale.

Preparation of Veratric Acid (3,4-Dimethoxybenzoic Acid)

For completeness, the synthesis of veratric acid itself can be achieved by oxidation of veratraldehyde:

| Step | Reagents and Conditions |

|---|---|

| Starting material | Veratraldehyde |

| Oxidizing agents | Hydrogen peroxide (27 wt%), liquid alkali (e.g., 30 wt% NaOH) |

| Solvent | Water |

| Reaction | Mix veratraldehyde, water, alkali, and hydrogen peroxide; stir to oxidize to veratric acid |

| Work-up | Acidification and isolation of veratric acid |

This step is important when preparing the acid precursor for subsequent esterification.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of veratric acid | Veratraldehyde + H2O2 + NaOH (30 wt%) + H2O | Oxidation reaction |

| Esterification catalyst | Dicyclohexylcarbodiimide (DCC) | Mild, efficient, recyclable |

| Solvent for esterification | Chlorinated alkanes (dichloromethane, etc.) | Recyclable solvent |

| Temperature | 30–45 °C | Low temperature avoids degradation |

| Reaction time | 1–5 hours | Shorter than traditional methods |

| Molar ratios (acid:methanol) | 1:1.2–1.5 | Minimal excess methanol |

| Molar ratio (DCC:acid) | 1.5–2:1 | Ensures complete activation |

| Yield | Up to 97% | High yield, better than classical methods |

| Byproduct | Dicyclohexylurea (DCU) | Filtered off and recycled |

- The DCC-catalyzed esterification method offers a greener, safer alternative to sulfuric acid-catalyzed Fischer esterification, with higher yields and lower methanol consumption.

- Recycling of catalyst and solvent reduces environmental impact and operational costs.

- The mild reaction conditions preserve the integrity of the deuterium labels in the methoxy groups, essential for maintaining isotopic purity.

- The method is scalable and suitable for industrial production of this compound.

The preparation of this compound is best achieved via a two-step process involving:

- Oxidation of veratraldehyde to veratric acid.

- Dicyclohexylcarbodiimide-catalyzed esterification of veratric acid with methanol under mild conditions.

This approach maximizes yield, safety, and environmental sustainability while preserving isotopic labeling integrity. It is the current state-of-the-art method recommended for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,4-Di(methoxy-d3)-benzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

Oxidation: 3,4-Di(methoxy-d3)-benzoic acid.

Reduction: 3,4-Di(methoxy-d3)-benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterated materials for various applications.

Mechanism of Action

The mechanism of action of 3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics, leading to different biological and chemical behaviors compared to non-deuterated analogs. This can result in increased stability and altered metabolic pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Methyl 3,4-Dimethoxybenzoate (CAS 2150-38-1)

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- Key Properties :

Comparison: The deuterated version (3,4-di(methoxy-d3)-benzoic acid methyl ester) has a higher molecular weight (~202.20 g/mol due to six deuterium atoms) and distinct NMR signals.

Methyl 3,5-Dimethoxybenzoate (CAS 2150-37-0)

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- Key Properties :

Comparison: The positional isomerism (3,5- vs. 3,4-dimethoxy substitution) alters chemical reactivity.

Methyl 3,4-Dihydroxybenzoate (Protocatechuic Acid Methyl Ester, CAS 2150-43-8)

- Molecular Formula : C₈H₈O₄

- Molecular Weight : 168.15 g/mol

- Key Properties: Boiling Point: Decomposes before boiling due to phenolic hydroxyl groups. Spectral Data: Strong UV absorption at 260 nm (π→π* transitions in aromatic ring) . Applications: Studied for antioxidant and antimicrobial activities .

Comparison: Replacing hydroxyl (-OH) groups with methoxy-d3 substituents increases hydrophobicity and stability. For example, the logP (octanol-water partition coefficient) of the deuterated 3,4-dimethoxy compound is higher than that of the dihydroxy analog, making it more suitable for lipid-rich environments .

Benzoic Acid, 3,4-Dihydroxy-5-Methoxy-, Methyl Ester (CAS 3934-86-9)

- Molecular Formula : C₉H₁₀O₅

- Molecular Weight : 198.17 g/mol

- Key Properties: Combines methoxy and hydroxyl groups, enabling hydrogen bonding and electrophilic substitution reactions.

Comparison : The additional hydroxyl group in this compound introduces polarity absent in this compound. Deuterated analogs of such mixed-functional-group esters are rare but would serve niche roles in tracing metabolic pathways .

Biological Activity

3,4-Di(methoxy-d3)-benzoic acid methyl ester is a deuterated derivative of 3,4-dimethoxybenzoic acid methyl ester, which has garnered interest in the field of medicinal chemistry and drug development due to its unique biological properties. This compound's structure includes two methoxy groups at the 3 and 4 positions of the benzoic acid ring, which may influence its biological activity and pharmacokinetics.

- Molecular Formula : C10H12O4 (with deuterium substituents)

- Molecular Weight : Approximately 196.25 g/mol

- IUPAC Name : Methyl 3,4-dimethoxybenzoate

- Canonical SMILES : COC(=O)C1=C(C=CC(=C1)OC)OC

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered metabolic responses in cells.

- Receptor Binding : The presence of methoxy groups enhances lipophilicity, potentially increasing binding affinity to certain receptors, thereby influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies have indicated that it may exhibit antimicrobial properties against various pathogens.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various methoxy-substituted benzoic acids, including this compound. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound compared to controls.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, administration of this compound resulted in a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Study 3: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity.

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Approach

- NMR : The absence of proton signals at δ 3.8–3.9 ppm (methoxy protons) confirms deuterium incorporation. Aromatic protons appear as a singlet (δ 6.8–7.2 ppm) due to symmetry .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 212.2 (C₁₀H₁₂O₅) with a +3 Da shift for each CD₃ group. Fragmentation patterns (e.g., loss of COOCH₃) further validate the structure .

What role does this compound play as a stable isotope-labeled internal standard in LC-MS?

Advanced Application

Deuterated analogs minimize matrix effects in quantitative LC-MS by providing near-identical retention times but distinct mass transitions. For example, this compound is used to quantify non-deuterated analogs in metabolic studies, improving accuracy in pharmacokinetic analyses .

Q. Example Workflow :

Spike deuterated standard into biological samples.

Extract using SPE or liquid-liquid extraction.

Analyze via reverse-phase LC-MS (C18 column, 0.1% formic acid in mobile phase).

How do kinetic isotope effects (KIEs) influence the reactivity of deuterated methoxy groups in ester hydrolysis?

Data Contradiction Analysis

Deuterium substitution reduces hydrolysis rates due to stronger C-D bonds. For example, kH/kD ≈ 2–3 in alkaline hydrolysis. This contrasts with non-deuterated esters, where faster degradation is observed .

Q. Experimental Design :

- Compare hydrolysis rates (0.1M NaOH, 25°C) of deuterated vs. non-deuterated esters.

- Monitor via UV-Vis (λ = 260 nm) or HPLC.

What challenges arise in purifying deuterated benzoic acid esters, and how are they mitigated?

Advanced Research Focus

Deuterated compounds often co-elute with non-deuterated impurities due to similar polarity. Strategies include:

- HPLC with deuterium-specific detection (e.g., charged aerosol detection).

- Recrystallization using deuterated solvents (e.g., D₂O/acetone-d6 mixtures) to enhance purity .

How is this compound applied in studying aromatic ring functionalization in organocatalysis?

Methodological Insight

The deuterated methoxy groups serve as tracers to monitor regioselective electrophilic substitution (e.g., nitration or halogenation). Isotopic labeling helps distinguish between ortho/para directing effects using <sup>2</sup>H NMR .

Q. Case Study :

- Nitration of this compound yields predominantly 5-nitro derivatives, confirmed by NOESY correlations .

What are the stability profiles of deuterated esters under accelerated storage conditions?

Q. Experimental Design

- Thermal Stability : Store at 40°C/75% RH for 6 months. Analyze degradation via TLC (hexane:EtOAc 3:1).

- Photooxidation : Expose to UV light (254 nm) and monitor carbonyl byproduct formation using FTIR .

How to resolve contradictions in retention times between deuterated and non-deuterated analogs in GC-MS?

Data Analysis Strategy

Deuterated compounds elute slightly earlier in GC due to reduced molecular weight. For example, this compound elutes at 1.22 min vs. 1.25 min for the non-deuterated analog (HP-5MS column, 30 m × 0.25 mm) .

Calibration Tip : Use a deuterated internal standard to adjust retention time drift in long runs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.